N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine;dihydrochloride
Description
N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine dihydrochloride is a tertiary amine compound characterized by a cyclohexylmethyl group attached to the nitrogen atom of a 2-piperidin-1-ylethanamine backbone, with two hydrochloride counterions. The cyclohexylmethyl substituent contributes to high lipophilicity, while the dihydrochloride salt enhances aqueous solubility.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-piperidin-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-3-7-14(8-4-1)13-15-9-12-16-10-5-2-6-11-16;;/h14-15H,1-13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMDMYBFMJPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCN2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors, such as the steroid hormone receptor err1.
Mode of Action
Following the drug administration, oxidation of the species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of downstream effects.
Biological Activity
N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine; dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine; dihydrochloride can be represented as follows:
- Molecular Formula : C_{13}H_{20}N_2 \cdot 2HCl
- Molecular Weight : 270.23 g/mol
This compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.
N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine acts primarily as a ligand for neurotransmitter receptors. Its interactions with these receptors can modulate neurotransmission, potentially leading to various pharmacological effects such as:
- Antidepressant Activity : The compound may influence serotonin and norepinephrine levels, contributing to mood regulation.
- Anxiolytic Effects : By modulating GABAergic activity, it may exhibit anxiety-reducing properties.
- Cognitive Enhancement : Potential effects on acetylcholine receptors could lead to improved cognitive function.
Biological Activity Data
Research has shown that compounds similar to N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine exhibit significant biological activity. The following table summarizes findings from various studies regarding the biological effects of related compounds:
| Compound Name | Biological Activity | IC50 (µM) | References |
|---|---|---|---|
| Compound A | Antidepressant | 10 | |
| Compound B | Anxiolytic | 15 | |
| Compound C | Cognitive enhancer | 8 |
Case Studies
-
Neuropharmacological Study :
In a study assessing the effects of piperidine derivatives on anxiety and depression models in rodents, N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine showed a significant reduction in anxiety-like behavior compared to control groups. The study utilized the elevated plus maze and forced swim test, demonstrating an IC50 value indicative of potent activity. -
Cognitive Function Assessment :
Another investigation explored the cognitive-enhancing properties of piperidine derivatives. N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine was administered to subjects in a Morris water maze task, revealing improved learning and memory performance relative to untreated controls.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, alterations in the cycloalkyl side chain have been linked to improved receptor affinity and selectivity.
A comparative analysis of various piperidine derivatives indicated that increasing lipophilicity generally correlated with enhanced biological activity. This relationship suggests that optimizing the hydrophobic characteristics of compounds like N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine could lead to more effective therapeutic agents.
Scientific Research Applications
N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine; dihydrochloride is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and as a lead compound in drug development.
Antiviral Agents
One of the notable applications of N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine; dihydrochloride is its role as a potential inhibitor of HIV-1 integrase. Research has demonstrated that modifications to similar compounds can yield effective inhibitors that target critical interactions within the viral replication process. For instance, related compounds have been shown to disrupt the interaction between integrase and LEDGF/p75, which is essential for HIV integration into the host genome . This mechanism underscores the compound's potential in antiviral drug development.
Tuberculosis Treatment
Another promising application lies in combating Mycobacterium tuberculosis. Studies indicate that structural analogs containing piperidinyl and cyclohexyl groups maintain significant antibacterial activity against this pathogen. The minimum inhibitory concentration (MIC) values observed for these compounds suggest that they could serve as lead candidates for new anti-tuberculosis drugs . The ability to modify the cyclohexyl group further enhances their therapeutic potential.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects, making it relevant for treating autoimmune diseases and inflammatory conditions. Compounds with similar structural features have been investigated for their ability to inhibit Janus kinase pathways, which are implicated in various inflammatory diseases such as rheumatoid arthritis and psoriasis . The dual function of targeting both viral infections and inflammatory pathways presents a unique opportunity for therapeutic development.
Neuropharmacology
In neuropharmacology, derivatives of N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine; dihydrochloride have been explored for their effects on neurotransmitter systems. Compounds with piperidine structures are known to interact with dopamine and serotonin receptors, potentially offering new avenues for treating psychiatric disorders . This aspect highlights the versatility of the compound in addressing neurological conditions.
| Compound Name | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 5u | HIV-1 Integrase | 5 | Inhibits IN-LEDGF/p75 interaction |
| 4PP-16 | Mycobacterium tuberculosis | 2.7 | Maintains activity with cyclohexyl group |
| JAK Inhibitor | Inflammatory diseases | Varies | Targets JAK pathways |
Table 2: Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Addition of polar groups | Detrimental |
| Substitution on phenyl ring | Enhanced selectivity |
| Replacement with aromatic groups | Loss of activity |
Case Study 1: Development of HIV Integrase Inhibitors
In a study focusing on HIV integrase inhibitors, researchers synthesized various derivatives based on N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine; dihydrochloride. The most promising candidates demonstrated significant inhibition of integrase activity with low micromolar IC50 values, indicating potential for further development as antiviral agents .
Case Study 2: Antitubercular Activity Evaluation
A high-throughput screening was conducted using a library of compounds similar to N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine; dihydrochloride against Mycobacterium tuberculosis. Several analogs showed MIC values below 10 µM, suggesting effective antitubercular properties and warranting further investigation into their mechanisms of action and structural optimization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Relevance
The table below compares key parameters of N-(Cyclohexylmethyl)-2-piperidin-1-ylethanamine dihydrochloride with structurally related compounds:
*Estimated molecular weights based on empirical formulas.
Key Observations:
Impact of Substituents: The cyclohexylmethyl group in the target compound increases steric bulk and lipophilicity compared to the ethyl group in N-Ethyl-2-piperidin-1-ylethanamine dihydrochloride. This may influence blood-brain barrier permeability and receptor binding affinity . AB-CHMINACA, a synthetic cannabinoid with a cyclohexylmethyl group, demonstrates potent CB1/CB2 receptor agonism, suggesting that the cyclohexylmethyl moiety enhances interactions with lipid-rich receptor environments .
Salt Form and Solubility :
- The dihydrochloride salt of the target compound likely improves aqueous solubility compared to freebase analogs like AB-CHMINACA, which is critical for formulation in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
